

GDC-0927: A Technical Guide to a Potent Selective Estrogen Receptor Degrader

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Compound of Interest

Compound Name: **GDC-0927**

Cat. No.: **B1447052**

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This in-depth technical guide provides a comprehensive overview of **GDC-0927** (also known as SRN-927), a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) degrader. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and relevant clinical and preclinical data of **GDC-0927**, offering a foundational understanding for its application in research settings.

Introduction: The Rationale for a Novel SERD

The estrogen receptor (ER) is a critical driver in the majority of breast cancers, making it a key therapeutic target.^[1] Endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen, have been foundational in treatment. However, the emergence of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.^{[1][2]} This has spurred the development of a new class of therapeutics: selective estrogen receptor degraders (SERDs). These molecules not only antagonize the receptor but also promote its degradation.

GDC-0927 emerged from efforts to develop an orally bioavailable SERD with robust activity against both wild-type and mutant ER.^{[1][3]} It was designed to overcome the limitations of fulvestrant, the first approved SERD, which has poor pharmaceutical properties and requires intramuscular injection.^[1] **GDC-0927** demonstrated promising preclinical activity, inducing tumor regression in estrogen receptor-positive (ER+) breast cancer patient-derived xenograft models.^{[4][5][6][7][8][9][10][11]}

Chemical Structure and Physicochemical Properties

GDC-0927 is a non-steroidal molecule with a chromene core.^[2] Its structure was optimized to enhance ER α degradation efficacy, with a key feature being the fluoromethyl azetidine side chain.^{[1][3]}

Chemical Identifiers

Property	Value
IUPAC Name	4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)-2-(6-hydroxy-2-(4-hydroxyphenyl)-3-methyl-2H-chromen-4-yl)phenol
Molecular Formula	C ₂₈ H ₂₈ FNO ₄ ^{[4][12]}
Molecular Weight	461.52 g/mol ^{[4][6][7]}
CAS Number	1642297-01-5 ^{[4][6][7]}
SMILES	OC1=CC=C2C(C(C)=C(C3=CC=CC(O)=C3)--INVALID-LINK--O2)=C1 ^[4]

Physicochemical Data

Property	Description	Source
Appearance	Solid, Light yellow to yellow powder	^[4]
Solubility	DMSO: 83.33 mg/mL (180.56 mM) (ultrasonic recommended)	^{[4][7]}
logP	5.4	^[3]
pKa (acidic)	6.1	^[3]
pKa (basic)	7.4	^[3]

Storage and Stability

Proper storage is crucial to maintain the integrity of **GDC-0927**.

- Powder: Stable for 3 years at -20°C and 2 years at 4°C.[4][6]
- In Solvent (-80°C): Stable for up to 2 years.[4]
- In Solvent (-20°C): Stable for up to 1 year.[4] It is recommended to prepare solutions freshly and aliquot to avoid repeated freeze-thaw cycles.[4][6]

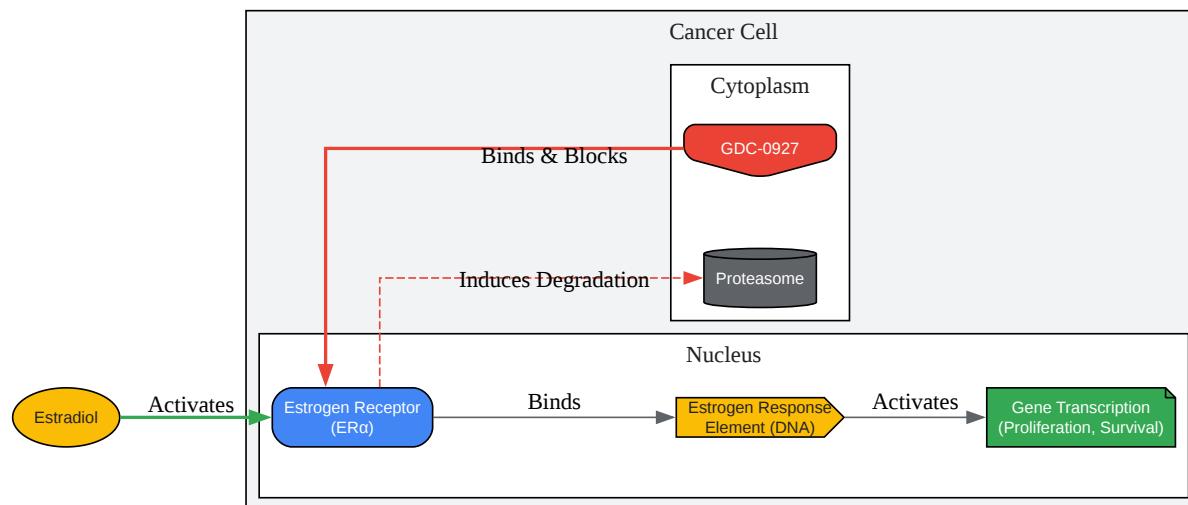
Mechanism of Action: ER Antagonism and Degradation

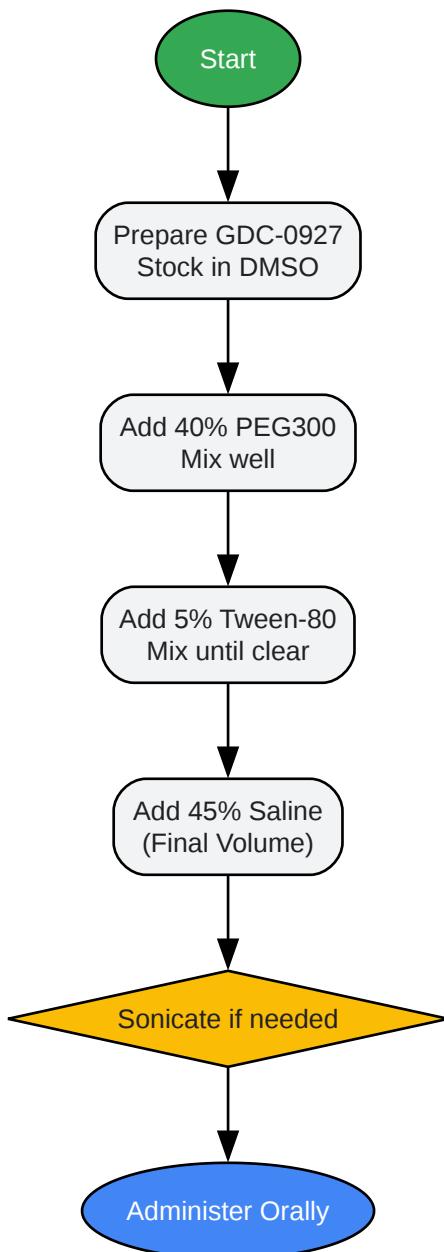
GDC-0927 is a selective estrogen receptor antagonist and degrader.[4][5][7] Its primary mechanism involves binding to the estrogen receptor, which both blocks its function and flags it for destruction by the cellular machinery.

Dual-Action on Estrogen Receptor

- Antagonism: **GDC-0927** competitively binds to the estrogen receptor, preventing the binding of its natural ligand, estradiol. This blocks the conformational changes necessary for receptor activation and subsequent transcription of estrogen-responsive genes that drive tumor growth.[3][5]
- Degradation: Upon binding, **GDC-0927** induces a conformational change in the ER that is recognized by the ubiquitin-proteasome system.[3][10] This leads to the ubiquitination and subsequent degradation of the ER protein, reducing the total cellular pool of the receptor available for signaling.[1]

Interestingly, while **GDC-0927** was designed to maximize ER degradation, clinical data from a Phase I study showed a profound reduction in ER activity (measured by FES-PET scans) but only a modest reduction in ER protein expression (approximately 40%).[5][8] This suggests that its potent antagonist activity, which involves immobilizing the ER, may be a more significant driver of its anti-tumor effects than degradation alone.[5][10][13]





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